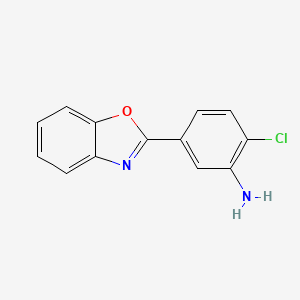

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazole derivatives are bicyclic planar molecules that have been extensively studied for their potential biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

準備方法

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline typically involves the condensation of 2-aminophenol with aldehydes or other suitable precursors under various reaction conditions. One common method involves the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

- Minimum Inhibitory Concentration (MIC) Data:

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Bacillus subtilis | 8 | Antibacterial |

| Candida albicans | 16 | Antifungal |

The mechanism of action involves binding to bacterial enzymes, disrupting metabolic processes essential for microbial survival .

Anticancer Properties

Research indicates that 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline exhibits cytotoxic effects against various cancer cell lines. Studies have shown its effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.

- Cytotoxicity Data:

The compound induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways .

Materials Science

In materials science, benzoxazole derivatives like this compound are being explored for their potential in developing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic properties imparted by the benzoxazole structure make it suitable for these applications.

Industrial Chemistry

This compound serves as an intermediate in the synthesis of various dyes and pigments. Its chemical structure allows for modifications that can enhance the properties of industrial chemicals.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The study reported an MIC of 16 µg/mL, demonstrating significant antifungal activity. The compound's mechanism involved disrupting ergosterol synthesis in fungal membranes .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM depending on the specific cell line tested .

作用機序

The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to perturb the total sterols content, inhibit membrane transport processes, and affect mitochondrial respiration. These actions contribute to their antimicrobial and anticancer activities .

類似化合物との比較

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline can be compared with other benzoxazole derivatives such as:

- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol

- 5-(1,3-Benzoxazol-2-yl)-2-methylaniline

- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol These compounds share similar structural features but may differ in their specific biological activities and applications. The unique substitution pattern in this compound contributes to its distinct properties and potential uses .

生物活性

5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data tables.

Chemical Structure and Properties

The compound this compound features a benzoxazole ring, which is known for its biological activity. The presence of the chloro group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of benzoxazole derivatives, including this compound.

Key Findings:

- In Vitro Studies: A study demonstrated that benzoxazole derivatives exhibit significant activity against various strains of bacteria and fungi. For instance, compounds derived from benzoxazole showed effectiveness against Candida albicans, with minimum inhibitory concentrations (MIC) recorded at 16 µg/mL for some derivatives .

- Mechanism of Action: The antimicrobial action is attributed to the perturbation of sterol content in fungal membranes and inhibition of mitochondrial respiration .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | % Resistance |

|---|---|---|---|

| 5d | Candida albicans | 16 | 100 |

| 5i | Candida glabrata | 16 | 53 |

| 6a | Candida albicans | 16 | 88 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives have also been investigated.

Research Insights:

- In Vivo Studies: In a carrageenan-induced paw edema model in mice, compounds similar to this compound exhibited significant inhibition of edema, indicating strong anti-inflammatory potential .

- Analgesic Activity: The analgesic effects were evaluated using tail-flick and hot plate tests, showing marked inhibition compared to control groups .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively documented.

Findings:

- Cytotoxicity Studies: Various studies have reported that benzoxazole derivatives can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). Specific derivatives demonstrated IC50 values in the micromolar range against these cell lines .

- Mechanism of Action: The anticancer activity is often linked to the induction of apoptosis and disruption of cell cycle progression in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazole Derivative A | MCF-7 | 10 |

| Benzoxazole Derivative B | A549 | 15 |

| Benzoxazole Derivative C | HCT-116 | 12 |

特性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKDQHJUUGMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。